molecular formula C10H10N2O4 B13543498 3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid

3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid

Cat. No.: B13543498
M. Wt: 222.20 g/mol
InChI Key: POLGKDVALGSQEY-UHFFFAOYSA-N
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Description

3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid typically involves the oxidation of 3,5,5-trimethylhexanal. The process includes the use of oxygen and metal catalysts such as cobalt, manganese, or copper salts to promote the oxidation reaction . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions

3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert it into different functional groups.

    Substitution: The isoxazole rings allow for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The isoxazole rings provide sites for binding to enzymes and receptors, influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-Bis(hydroxymethyl)-3,3’-biisoxazole
  • 4,4’,5,5’-Tetrakis(hydroxymethyl)-3,3’-biisoxazole
  • 3,3’,5,5’-Tetramethylbenzidine

Uniqueness

3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid is unique due to its specific arrangement of isoxazole rings and the presence of a carboxylic acid group. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c1-4-7(5(2)15-11-4)9-8(10(13)14)6(3)16-12-9/h1-3H3,(H,13,14)

InChI Key

POLGKDVALGSQEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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